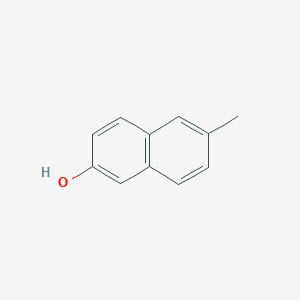

6-Methylnaphthalen-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methylnaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWKZEFERHFBTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287619 | |

| Record name | 6-methylnaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17579-79-2 | |

| Record name | 17579-79-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methylnaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylnaphthalen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methylnaphthalen-2-ol: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 6-Methylnaphthalen-2-ol. The information is curated for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data in structured tables, outlines potential experimental protocols, and includes visualizations to illustrate synthetic pathways and potential biological interactions.

Chemical and Physical Properties

This compound, a derivative of naphthalene, is a solid organic compound. Its chemical structure consists of a naphthalene core substituted with a methyl group and a hydroxyl group.

General and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 17579-79-2 | [1] |

| Molecular Formula | C₁₁H₁₀O | [1] |

| Molecular Weight | 158.20 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 128-129 °C | [2] |

| Boiling Point | 312 °C at 760 mmHg | [2] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [3] |

Spectroscopic Data (Predicted and Analogous Compounds)

| Technique | Data | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | Predicted shifts: Aromatic protons (δ 7.0-8.0 ppm), Methyl protons (δ ~2.5 ppm), Hydroxyl proton (variable). For a similar compound, 3-Methoxy-6-methylnaphthalen-1-ol, aromatic protons appear at δ 7.85, 7.29, 7.18, 7.12, 6.79 ppm; the methyl group at δ 2.50 ppm; and the hydroxyl proton at δ 5.15 ppm. | [4] |

| ¹³C NMR (101 MHz, CDCl₃) | Predicted shifts: Aromatic carbons (δ 110-155 ppm), Methyl carbon (δ ~21 ppm). For 3-Methoxy-6-methylnaphthalen-1-ol, aromatic carbons are observed at δ 155.2, 150.8, 136.4, 130.1, 128.9, 125.6, 124.3, 119.8, 115.2, 100.5 ppm, and the methyl carbon at δ 21.8 ppm. | [4] |

| Mass Spectrometry (ESI-MS) | m/z 159.08 [M+H]⁺ (Predicted for this compound). For 3-Methoxy-6-methylnaphthalen-1-ol, m/z 189.08 [M+H]⁺. | [4][5] |

| Infrared (KBr, cm⁻¹) | Predicted characteristic peaks: O-H stretch (~3350 cm⁻¹), C-H aromatic stretch (~3050 cm⁻¹), C-H aliphatic stretch (~2925 cm⁻¹), C=C aromatic stretch (1620, 1510 cm⁻¹), C-O stretch (~1215 cm⁻¹). | [6] |

Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic route to this compound could start from 6-methyltetralin-2-one. The following is a proposed multi-step synthesis:

Step 1: Dehydrogenation of 6-methyltetralin-2-one

-

Reactants: 6-methyltetralin-2-one (1.0 eq), Palladium on carbon (10 mol%).

-

Solvent: Toluene.

-

Procedure:

-

In a round-bottom flask, dissolve 6-methyltetralin-2-one in toluene.

-

Add 10% palladium on carbon to the solution.

-

Heat the mixture to reflux and stir for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with toluene.

-

Concentrate the filtrate under reduced pressure to obtain crude this compound.

-

Purification by Recrystallization

-

Solvent System: A mixed solvent system of ethanol and water is a suitable starting point for recrystallization.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be subjected to hot filtration to remove the charcoal and any other insoluble impurities.

-

To the hot, clear solution, add water dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature to facilitate the formation of large, pure crystals.

-

Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol/water mixture.

-

Dry the purified crystals in a vacuum oven.

-

Mandatory Visualizations

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Hypothetical Signaling Pathway Interaction

Given that some naphthalene derivatives have shown anticancer activity, a hypothetical interaction with a cancer-related signaling pathway is depicted below. This is a generalized representation and not based on direct experimental evidence for this compound.

Caption: Hypothetical signaling pathway interaction.

Safety Information

This compound is associated with several hazard classifications. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

| Hazard Statement | Description | Source(s) |

| H302 | Harmful if swallowed | [1] |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H335 | May cause respiratory irritation | [1] |

Potential Biological Activities

While specific biological activities of this compound are not extensively documented, related naphthalene derivatives have shown a range of biological effects, including anticancer and cytotoxic activities.[7][8][9] For instance, naphthalene itself has been shown to be cytotoxic to HepG2 cell lines in a time-dependent manner.[10] The presence of the phenolic hydroxyl group and the lipophilic naphthalene core in this compound suggests that it may exhibit similar properties. Further research is required to elucidate its specific mechanism of action and potential therapeutic applications. The development of naphthalene-modified metallosalen complexes has also shown promise in creating anticancer agents.[9]

References

- 1. This compound | C11H10O | CID 242834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 17579-79-2 [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Evaluating Naphthalene-Modified Metallosalen Complexes as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Time-dependent cytotoxicity of naphthalene on HepG2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Methylnaphthalen-2-ol: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Methylnaphthalen-2-ol (also known as 6-methyl-2-naphthol), a substituted naphthalene derivative. This document details its chemical identity, physicochemical properties, and spectroscopic profile. A plausible synthetic route is presented with a detailed experimental protocol. Furthermore, this guide explores the potential applications of this compound, particularly within the realm of medicinal chemistry and drug development, based on the known activities of related naphthol derivatives. Safety and toxicity considerations are also discussed, drawing comparisons with structurally similar compounds.

Chemical Identity and Structure

This compound is an aromatic organic compound characterized by a naphthalene core substituted with a methyl group at the 6-position and a hydroxyl group at the 2-position.

IUPAC Name: this compound[1][2]

Synonyms: 6-methyl-2-naphthol, 2-Hydroxy-6-methylnaphthalene, 2-Methyl-6-naphthol[1]

Molecular Formula: C₁₁H₁₀O[1]

Chemical Structure:

Figure 1: Chemical structure of this compound with IUPAC numbering.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 158.20 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 128-129 °C | |

| Boiling Point | 312.0 ± 11.0 °C at 760 mmHg | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Solubility | Expected to be soluble in organic solvents like alcohols and ethers, with limited solubility in water. | [3] |

| InChI Key | SHWKZEFERHFBTQ-UHFFFAOYSA-N | [1][2] |

| SMILES | Cc1ccc2cc(ccc2c1)O | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are presented below.

Predicted ¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.70 | d | 1H | H-1 |

| ~7.10 | d | 1H | H-3 |

| ~7.65 | d | 1H | H-4 |

| ~7.50 | s | 1H | H-5 |

| ~7.25 | dd | 1H | H-7 |

| ~7.80 | d | 1H | H-8 |

| ~5.0 (variable) | br s | 1H | -OH |

| ~2.50 | s | 3H | -CH₃ |

Predicted ¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~153.0 | C-2 |

| ~135.0 | C-6 |

| ~134.0 | C-8a |

| ~130.0 | C-4a |

| ~129.5 | C-8 |

| ~128.0 | C-4 |

| ~127.0 | C-5 |

| ~124.0 | C-7 |

| ~118.0 | C-1 |

| ~109.0 | C-3 |

| ~21.5 | -CH₃ |

Infrared (IR) Spectroscopy (Predicted)

The predicted key IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad, Strong | O-H stretch (phenolic) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium-Weak | C-H stretch (methyl) |

| 1630-1580 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1500 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1260 | Strong | C-O stretch (phenolic) |

| 850-750 | Strong | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry data for this compound is predicted to show a molecular ion peak (M⁺) at m/z 158.07, corresponding to its molecular weight.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a reliable synthetic route can be adapted from the well-established synthesis of the structurally similar 6-methoxy-2-naphthol.[4] The proposed synthesis involves the demethylation of 6-methyl-2-methoxynaphthalene.

Proposed Synthetic Pathway

Figure 2: Proposed synthetic pathway for this compound.

Experimental Protocol (Adapted)

Step 1: Synthesis of 6-Methyl-2-methoxynaphthalene

This step can be achieved via a Grignard reaction followed by methylation.

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings (1.1 eq) are suspended in anhydrous tetrahydrofuran (THF). A solution of 6-bromo-2-methoxynaphthalene (1.0 eq) in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is gently heated to maintain a steady reflux.

-

Methylation: The freshly prepared Grignard reagent is cooled in an ice bath. Methyl iodide (1.2 eq) is added dropwise while maintaining the temperature below 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 6-methyl-2-methoxynaphthalene.

Step 2: Demethylation to this compound

The ether cleavage can be performed using a strong acid or a Lewis acid.

-

Reaction Setup: 6-Methyl-2-methoxynaphthalene (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (for BBr₃) or acetic acid (for HBr).

-

Demethylation:

-

Using Boron Tribromide (BBr₃): The solution is cooled to 0 °C, and a solution of BBr₃ (1.5 eq) in dichloromethane is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC).

-

Using Hydrobromic Acid (HBr): The solution in acetic acid is heated to reflux with concentrated HBr (48%) for several hours.

-

-

Work-up and Purification: The reaction mixture is carefully poured into ice water. The product is extracted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting solid is purified by recrystallization to afford pure this compound.

Applications in Drug Development

Naphthalene and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. While specific studies on this compound are limited, its structural motifs suggest potential applications in several therapeutic areas.

-

Anticancer Activity: Naphthalene-sulfonamide hybrids, which can be synthesized from related precursors, have shown potent cytotoxic activity against various cancer cell lines.[5]

-

Antimicrobial Properties: Some naphthalene-sulfonamide cores have been investigated for their ability to inhibit bacterial enzymes like DNA gyrase and topoisomerase IV.[5]

-

Intermediate in Organic Synthesis: this compound serves as a versatile intermediate for the synthesis of more complex molecules, including dyes and potential antioxidants.[3]

Safety and Toxicity

Hazard Statements (Globally Harmonized System - GHS):

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

General Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

It is recommended to consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal instructions.

Conclusion

This compound is a valuable chemical entity with a well-defined structure and predictable physicochemical properties. While experimental data is somewhat limited, its synthesis is feasible through established chemical transformations. The structural similarity of this compound to other biologically active naphthol derivatives suggests its potential as a scaffold for the development of novel therapeutic agents. Further research into its synthesis, biological evaluation, and toxicological profile is warranted to fully explore its utility in drug discovery and other chemical applications.

References

- 1. This compound | C11H10O | CID 242834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 17579-79-2 [sigmaaldrich.com]

- 3. CAS 17579-79-2: 6-METHYL-2-NAPHTHOL | CymitQuimica [cymitquimica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 6-Methylnaphthalene-2-sulfonamide|CAS 215958-81-9 [benchchem.com]

In-Depth Technical Guide: 6-Methyl-2-naphthol (CAS 17579-79-2)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Compound Name: 6-Methyl-2-naphthol CAS Number: 17579-79-2 Synonyms: 6-Methylnaphthalen-2-ol, 2-Hydroxy-6-methylnaphthalene

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O | --INVALID-LINK-- |

| Molecular Weight | 158.20 g/mol | --INVALID-LINK-- |

| Appearance | Solid | - |

| Melting Point | 128-131 °C | - |

| Boiling Point | 312.0 ± 11.0 °C at 760 mmHg | - |

| Density | 1.1 ± 0.1 g/cm³ | - |

| Flash Point | 151.3 ± 11.1 °C | - |

| Solubility | Soluble in organic solvents, limited solubility in water. | - |

Synthesis of 6-Methyl-2-naphthol

A plausible and adaptable method for the synthesis of 6-Methyl-2-naphthol can be derived from the well-established procedures for analogous substituted naphthols, such as 6-methoxy-2-naphthol. The following protocol outlines a multi-step synthesis commencing from 2-naphthol.

Experimental Protocol: Synthesis

Step 1: Bromination of 2-Naphthol

-

In a suitable reaction vessel, dissolve 144 g (1 mole) of 2-naphthol in an appropriate solvent.

-

Slowly add a brominating agent (e.g., N-bromosuccinimide or bromine) while maintaining the reaction temperature.

-

Upon completion of the reaction (monitored by TLC), pour the hot solution into water and filter to collect the precipitate of 6-bromo-2-naphthol.

Step 2: Methylation of 6-Bromo-2-naphthol

-

Mix the dried 6-bromo-2-naphthol with a solution of 200 ml of concentrated sulfuric acid in 500 ml of methanol.

-

Heat the mixture to a vigorous reflux for 4 hours. An oily layer should separate during this period.

-

Pour the hot mixture into 3 liters of ice and water.

-

Filter the solids and triturate the moist solid with 1 liter of hot 5% sodium hydroxide solution.

-

Cool the mixture to solidify the oil, then filter, wash, and dry the product to obtain 6-bromo-2-methoxynaphthalene.

Step 3: Grignard Reaction and Formation of 6-Methyl-2-naphthol

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, place 27 g (1.1 mole) of magnesium turnings.

-

Add 200 ml of anhydrous tetrahydrofuran (THF) and a small amount of 6-bromo-2-methoxynaphthalene along with a crystal of iodine to initiate the Grignard reaction.

-

Once the reaction begins, add the remaining 6-bromo-2-methoxynaphthalene (total of 1 mole) in 600 ml of THF to maintain a vigorous reflux.

-

After the addition is complete and the spontaneous reflux subsides, heat the solution to reflux for an additional 20 minutes.

-

In a separate 5-liter flask under nitrogen, cool a solution of 125 ml (1.1 mole) of trimethyl borate in 600 ml of THF to -10 °C.

-

Slowly add the prepared Grignard solution to the borate solution, maintaining the temperature between -10 °C and -5 °C.

-

After stirring for 15 minutes, add 86 ml (1.5 mole) of chilled acetic acid, followed by the dropwise addition of a cold solution of 112 ml (1.1 mole) of 30% hydrogen peroxide in 100 ml of water, keeping the temperature below 0 °C.

-

Allow the mixture to warm to room temperature, then perform an aqueous workup to isolate the crude 6-methoxy-2-naphthol.

-

Subsequent demethylation of the methoxy group to a hydroxyl group would yield the final product, 6-Methyl-2-naphthol. This can be achieved using reagents like boron tribromide (BBr₃).

Caption: Synthetic workflow for 6-Methyl-2-naphthol.

Biological Activities

While extensive research on the specific biological activities of 6-Methyl-2-naphthol is limited, studies on closely related naphthol derivatives suggest potential antioxidant and anticancer properties.

Potential Antioxidant Activity

Phenolic compounds, including naphthols, are known to exhibit antioxidant activity by scavenging free radicals. The antioxidant potential of 6-Methyl-2-naphthol can be evaluated using standard in vitro assays.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of Solutions:

-

Prepare a stock solution of 6-Methyl-2-naphthol in methanol or another suitable solvent.

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Ascorbic acid or Trolox).

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of the test compound or the standard to the respective wells. A blank containing only the solvent and DPPH is also required.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the percentage of inhibition against the concentration of the sample to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Potential Anticancer Activity

Derivatives of 2-naphthol have demonstrated cytotoxic effects against various cancer cell lines. The anticancer potential of 6-Methyl-2-naphthol can be assessed through cytotoxicity assays.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Culture and Seeding:

-

Culture the desired cancer cell line (e.g., HeLa, MCF-7, A549) in appropriate culture medium.

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of 6-Methyl-2-naphthol in the culture medium.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

-

Incubation and Assay:

-

Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

Quantitative Data on Related Naphthol Derivatives:

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole-linked benzothiazole–naphthol derivative | HeLa | 4.63 - 5.54 | [1] |

| Thiophene containing aminobenzylnaphthols | A549, PC-3, MCF-7, HEPG2 | ~10 µg/mL | [1] |

Note: The above data is for derivatives of 2-naphthol and not 6-Methyl-2-naphthol itself. Further research is required to determine the specific IC₅₀ values for the title compound.

Signaling Pathways

The precise signaling pathways modulated by 6-Methyl-2-naphthol have not been elucidated. However, based on the activities of other phenolic and naphthoquinone compounds, potential targets include pathways involved in oxidative stress, apoptosis, and cell proliferation.

Caption: Hypothesized signaling pathways potentially modulated by 6-Methyl-2-naphthol.

Further investigation, such as Western blotting for key signaling proteins (e.g., phosphorylated forms of ERK, Akt, p65) and gene expression analysis, would be necessary to confirm the involvement of these pathways.

Application in Dye Synthesis

Naphthols are well-known coupling components in the synthesis of azo dyes. 6-Methyl-2-naphthol can be utilized in a similar fashion to produce a range of colored compounds.

Experimental Protocol: Synthesis of an Azo Dye

-

Diazotization of an Aromatic Amine:

-

Dissolve a primary aromatic amine (e.g., aniline or a substituted aniline) in an acidic solution (e.g., HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) to form the diazonium salt.

-

-

Coupling Reaction:

-

In a separate vessel, dissolve 6-Methyl-2-naphthol in an alkaline solution (e.g., NaOH).

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the alkaline 6-Methyl-2-naphthol solution with constant stirring.

-

-

Isolation and Purification:

-

The azo dye will precipitate out of the solution.

-

Filter the precipitate, wash it with cold water, and dry it.

-

The dye can be further purified by recrystallization from a suitable solvent.

-

References

Biological Activities of Substituted Naphthalen-2-ols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The naphthalen-2-ol scaffold is a privileged bicyclic aromatic structure that serves as a versatile foundation for the development of novel therapeutic agents. Its rigid framework allows for precise spatial orientation of various substituents, leading to a diverse range of biological activities. This technical guide provides an in-depth overview of the significant pharmacological properties of substituted naphthalen-2-ols, with a primary focus on their anticancer, antimicrobial, and antioxidant activities. Quantitative data from numerous studies are summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key biological assays and visualizations of critical synthetic and signaling pathways are provided to support researchers in the rational design and evaluation of new naphthalen-2-ol-based drug candidates.

Introduction

The naphthalene ring system is a fundamental structural motif in medicinal chemistry, present in numerous natural products and synthetic drugs. Its unique electronic and steric properties make it an ideal scaffold for designing molecules that can interact with various biological targets. Naphthalen-2-ol (β-naphthol) derivatives, in particular, have garnered significant attention due to their synthetic accessibility and broad spectrum of bioactivities. The hydroxyl group at the C-2 position provides a reactive handle for a multitude of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide consolidates current research on substituted naphthalen-2-ols, presenting their therapeutic potential and the underlying experimental evidence.

Synthesis of Substituted Naphthalen-2-ols

A variety of synthetic methodologies have been developed to access substituted naphthalen-2-ols. Among the most prominent is the Betti reaction, a one-pot multicomponent condensation that efficiently yields 1-aminoalkyl-naphthalen-2-ols, often referred to as Betti bases.[1][2][3] This reaction typically involves 2-naphthol, an aldehyde, and an amine, offering a straightforward route to structurally diverse libraries of compounds.[3]

Anticancer Activity

Substituted naphthalen-2-ols have emerged as a promising class of anticancer agents, demonstrating significant cytotoxicity against a wide array of human cancer cell lines.[4][5] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Cytotoxicity and Antiproliferative Effects

Numerous studies have documented the potent antiproliferative effects of these compounds. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency, with lower values indicating higher activity.

| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole-linked benzothiazole-naphthol | HeLa (Cervical) | 4.63 - 5.54 | [6] |

| Aminobenzylnaphthols (MMZ-140C) | BxPC-3 (Pancreatic) | 30.15 | [7] |

| Aminobenzylnaphthols (MMZ-45B) | HT-29 (Colorectal) | 31.78 | [7] |

| 3-(hydrazonomethyl)naphthalene-2-ol | MCF-7 (Breast) | 10.56 | [8] |

| 3-(hydrazonomethyl)naphthalene-2-ol | HCT 116 (Colorectal) | 7.07 | [8] |

| Naphthalene-substituted triazole (6a) | MDA-MB-231 (Breast) | 0.03 | [4] |

| Naphthalene-substituted triazole (6a) | HeLa (Cervical) | 0.07 | [4] |

| Naphthalene-substituted triazole (6a) | A549 (Lung) | 0.08 | [4] |

| 1-Alkyl-2-naphthol (5d) | Hep G2 (Liver) | 1.2 | [7] |

| 1-Alkyl-2-naphthol (5d) | A549 (Lung) | 1.6 | [7] |

| Naphthalene-substituted benzimidazole (18) | HepG2 (Liver) | 0.078 | [7] |

Mechanism of Action: VEGFR-2 Inhibition

A key mechanism underlying the anticancer activity of some naphthalen-2-ol derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9] VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels—a process essential for tumor growth and metastasis.[10][11] By binding to the ATP-binding site of VEGFR-2, these inhibitors block its autophosphorylation and subsequent activation of downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, ultimately suppressing endothelial cell proliferation and migration.[9][12]

Other reported anticancer mechanisms include the inhibition of topoisomerase I and other kinases like CDK2.[7]

Antimicrobial Activity

The rise of multidrug-resistant (MDR) pathogens necessitates the discovery of new antimicrobial agents.[13][14] Substituted naphthalen-2-ols have demonstrated potent activity against a broad spectrum of bacteria and fungi, including clinically relevant MDR strains.[13][14][15][16][17]

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | 10 | [13][14] |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Staphylococcus aureus MDR | 100 | [13][14] |

| 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium notatum | 400 | [13][14] |

| 1-(dimethylaminomethyl)naphthalen-2-ol | P. funiculosum | 400 | [13][14] |

| 2-aminobenzothiazolomethyl naphthol (5c, 5h) | Escherichia coli | 3.25 - 12.5 | [15] |

| 2-aminobenzothiazolomethyl naphthol (5k) | P. aeruginosa | 3.25 - 12.5 | [15] |

| 2-aminobenzothiazolomethyl naphthol (5e, 5g, 5k) | Fungal strains | 6.25 - 12.5 | [15] |

Molecular docking studies suggest that these compounds may exert their effects by targeting essential microbial enzymes. For instance, 1-(piperidin-1-ylmethyl)naphthalen-2-ol shows a strong binding affinity for E. coli DNA gyrase and Candida albicans lanosterol 14α-demethylase, indicating potential mechanisms for its antibacterial and antifungal actions, respectively.[13][14]

Antioxidant Activity

Reactive oxygen species (ROS) are implicated in numerous diseases, and antioxidants can mitigate oxidative damage by neutralizing these species.[18] Hydroxylated naphthalenes have been investigated for their ability to act as radical scavengers, primarily through a hydrogen atom transfer (HAT) mechanism.[19] The antioxidant capacity is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.[19][20][21]

| Assay | Compound/Class | Activity Metric | Result | Reference |

| DPPH | 1,8-Dihydroxynaphthalene (α-substitution) | Stoichiometry (ntot) | 3.0 | [19] |

| DPPH | 2,6-Dihydroxynaphthalene (β-substitution) | Stoichiometry (ntot) | 3.8 | [19] |

| FRAP | 1,8-Dihydroxynaphthalene (α-substitution) | Higher Activity | Confirmed | [19] |

| FRAP | 1,6-Dihydroxynaphthalene (α-substitution) | Higher Activity | Confirmed | [19] |

Studies have shown that the position of the hydroxyl groups significantly influences antioxidant power, with α-substituted dihydroxynaphthalenes (e.g., 1,8-DHN) generally showing more potent activity than their β-substituted counterparts.[19]

Other Biological Activities: Enzyme Inhibition

Beyond the activities already discussed, substituted naphthalen-2-ols have shown potential as inhibitors of other clinically relevant enzymes. A notable example is their activity against tyrosinase, a key enzyme in melanin biosynthesis, which makes them attractive candidates for treating hyperpigmentation disorders.[22][23][24][25]

| Compound/Derivative | Enzyme | IC₅₀ (µM) | Reference |

| 4-(6-hydroxy-2-naphthyl)-1,3-bezendiol (HNB) | Mushroom Tyrosinase | 0.07 | [22] |

| 5-(6-hydroxy-2-naphthyl)-1,2,3-benzenetriol (5HNB) | Mushroom Tyrosinase | 2.95 | [23] |

| Naphthalene-thiazolone analog (10) | Mushroom Tyrosinase | 1.60 | [26] |

Detailed Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[27][28] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form purple formazan crystals.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[29]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO in medium) and a blank (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 2–4 hours at 37°C until purple formazan crystals are visible.[29]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[27] Measure the absorbance at a wavelength of 570–590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Broth Microdilution for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[30][31][32][33][34]

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). Each well should contain 100 µL of the diluted compound.[33]

-

Inoculum Preparation: Prepare a standardized microbial inoculum from an overnight culture, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[32]

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well of the microtiter plate. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 18–24 hours for most bacteria).[32]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

DPPH Radical Scavenging Assay

This assay evaluates the ability of a compound to act as a free radical scavenger or hydrogen donor.[35][36][37][38][39] The method is based on the reduction of the stable DPPH radical, which causes a color change from violet to yellow.[38]

-

Reagent Preparation: Prepare a working solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.[38] Prepare various concentrations of the test compound and a positive control (e.g., ascorbic acid) in the same solvent.

-

Reaction Setup: In a 96-well plate, add 100 µL of the test compound dilutions to respective wells. Add 100 µL of the DPPH working solution to each well.[38]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[37]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader. A control containing only the solvent and DPPH solution is used as a reference.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the test sample. The IC₅₀ value is then determined by plotting the percent inhibition against the compound concentration.[38]

Conclusion and Future Perspectives

Substituted naphthalen-2-ols represent a highly versatile and valuable scaffold in medicinal chemistry. The extensive research highlighted in this guide demonstrates their potent and multifaceted biological activities, including significant anticancer, antimicrobial, and antioxidant properties. The ease of synthesis, particularly through multicomponent reactions like the Betti reaction, allows for the creation of large, diverse chemical libraries for screening and optimization.

Future research should focus on elucidating detailed structure-activity relationships (SAR) to enhance potency and selectivity for specific biological targets. Further exploration of their mechanisms of action, progression to in vivo animal models, and evaluation of toxicological profiles will be critical steps in translating these promising compounds from the laboratory to clinical applications. The continued investigation of the naphthalen-2-ol core is poised to yield novel and effective therapeutic agents to address unmet medical needs.

References

- 1. Betti reaction - Wikipedia [en.wikipedia.org]

- 2. Betti Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. commerce.bio-rad.com [commerce.bio-rad.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]

- 17. mdpi.com [mdpi.com]

- 18. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijpsonline.com [ijpsonline.com]

- 20. ojs.openagrar.de [ojs.openagrar.de]

- 21. Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins - American Chemical Society [acs.digitellinc.com]

- 22. mdpi.com [mdpi.com]

- 23. A newly synthesized, potent tyrosinase inhibitor: 5-(6-hydroxy-2-naphthyl)-1,2,3-benzenetriol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 27. MTT assay protocol | Abcam [abcam.com]

- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 29. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 30. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 31. MIC determination by broth microdilution. [bio-protocol.org]

- 32. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]

- 33. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 34. protocols.io [protocols.io]

- 35. researchgate.net [researchgate.net]

- 36. acmeresearchlabs.in [acmeresearchlabs.in]

- 37. marinebiology.pt [marinebiology.pt]

- 38. benchchem.com [benchchem.com]

- 39. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safety, Hazards, and Handling of 6-Methylnaphthalen-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, hazards, and handling procedures for 6-Methylnaphthalen-2-ol. The information is intended for use by trained professionals in research and development environments.

Chemical and Physical Properties

This compound is a solid aromatic alcohol. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀O | [1] |

| Molecular Weight | 158.20 g/mol | [1] |

| CAS Number | 17579-79-2 | |

| Appearance | Solid | |

| Melting Point | 128-129 °C | |

| Boiling Point | 312 °C at 760 mmHg | |

| Solubility | Insoluble in water. | |

| Storage Temperature | Room temperature, under inert gas (e.g., nitrogen). |

Hazard Identification and Classification

This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The GHS classification and associated hazard statements are summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral | 4 |

| Warning | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | 2 |

| Warning | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | 2A |

| Warning | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 |

| Warning | H335: May cause respiratory irritation.[1] |

Toxicological Information

Table 3: Toxicological Data for 2-Methylnaphthalene (Surrogate Data)

| Endpoint | Species | Route | Value | Source(s) |

| LD50 | Rat | Oral | 1630 mg/kg | [2] |

| LD50 | Rat | Dermal | >2000 mg/kg | [3] |

| Carcinogenicity | Mouse | Oral (diet) | No unequivocal carcinogenic potential observed. | [4][5] |

| Mutagenicity | Salmonella typhimurium (Ames test) | In vitro | Negative. | [3] |

| Reproductive/Developmental Toxicity | - | - | No standard studies available. | [3] |

Note: The toxicological properties of this compound have not been thoroughly investigated. Handle with caution.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure safety in the laboratory.

4.1. Engineering Controls

-

Work in a well-ventilated area.

-

Use a chemical fume hood when handling large quantities or if there is a potential for dust or aerosol generation.

4.2. Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific laboratory procedures. The following provides general guidance:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection:

-

Wear a lab coat.

-

Use chemical-resistant gloves. Suitable materials may include neoprene or butyl rubber. Nitrile gloves may offer limited protection. Always check the glove manufacturer's resistance data for the specific chemical and breakthrough time.

-

-

Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

4.3. General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

4.4. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Store under an inert atmosphere (e.g., nitrogen) to prevent degradation.

First Aid Measures

In case of exposure, follow these first aid procedures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Small Spills:

-

Evacuate the area.

-

Wear appropriate PPE.

-

Avoid generating dust.

-

Carefully sweep up the solid material and place it in a sealed container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory and restrict access.

-

Contact your institution's emergency response team.

-

Experimental Protocols for Hazard Assessment

The following are generalized methodologies for key toxicological assessments, based on OECD guidelines. These protocols would need to be adapted specifically for this compound.

7.1. Acute Oral Toxicity (Adapted from OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animals: Typically, female rats are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

A single dose of the test substance is administered by gavage.

-

The procedure is stepwise, starting with a dose expected to cause some toxicity.

-

Subsequent dosing steps are determined by the mortality and morbidity observed in the previous step.

-

Animals are observed for a period of 14 days for signs of toxicity and mortality.

-

Body weight is recorded at regular intervals.

-

A gross necropsy is performed on all animals at the end of the study.

-

7.2. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Adapted from OECD Guideline 439)

-

Objective: To assess the skin irritation potential of a substance using an in vitro model.

-

Test System: A reconstructed human epidermis model.

-

Procedure:

-

The test substance is applied topically to the surface of the RhE tissue.

-

After a defined exposure period, the substance is removed by rinsing.

-

The viability of the tissue is assessed using a cell viability assay (e.g., MTT assay).

-

The reduction in cell viability compared to a negative control is used to classify the substance as an irritant or non-irritant.

-

7.3. Acute Eye Irritation/Corrosion (Adapted from OECD Guideline 405)

-

Objective: To determine the potential for a substance to cause eye irritation or corrosion.

-

Test Animals: Typically, albino rabbits are used.

-

Procedure:

-

A single dose of the test substance is applied to the conjunctival sac of one eye.

-

The other eye serves as an untreated control.

-

The eyes are examined at specified intervals (e.g., 1, 24, 48, and 72 hours) for signs of irritation, including redness, swelling, and discharge.

-

The severity and reversibility of the ocular lesions are scored.

-

A weight-of-the-evidence analysis and in vitro testing are strongly recommended before conducting in vivo studies to minimize animal testing.

-

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It should be treated as hazardous waste.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS) or professional safety advice. All laboratory work should be conducted by trained personnel in accordance with established safety protocols and regulations.

References

- 1. This compound | C11H10O | CID 242834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. Chronic toxicity and carcinogenicity studies of 2-methylnaphthalene in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Promise of Naphthalene Derivatives: A Technical Guide for Drug Development

Introduction: The naphthalene scaffold, a bicyclic aromatic hydrocarbon, represents a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1] Its inherent structural rigidity and lipophilic character provide a versatile foundation for chemical modifications, enabling the synthesis of derivatives with a broad spectrum of biological activities.[1][2] Naphthalene-based compounds have demonstrated considerable potential across multiple therapeutic areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders.[3][4] The clinical significance of this scaffold is underscored by the number of FDA-approved drugs that feature the naphthalene core, such as the antibacterial agent Nafcillin, the antifungal drug Naftifine, and the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[1][5] This technical guide offers an in-depth exploration of the therapeutic applications of naphthalene derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support researchers and drug development professionals in this promising field.

Anticancer Applications

Naphthalene derivatives have emerged as a significant class of potential anticancer agents, demonstrating cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action.[1][6] These mechanisms often involve the modulation of critical signaling pathways, induction of apoptosis, and cell cycle arrest.[7][8]

Quantitative Data Summary: Anticancer Activity

The in vitro cytotoxic activity of various naphthalene derivatives has been extensively evaluated. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. A lower IC50 value indicates greater potency.

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthalene-substituted triazole spirodienones | 6a | MDA-MB-231 (Breast) | 0.03 | [7][8] |

| HeLa (Cervical) | 0.07 | [7][8] | ||

| A549 (Lung) | 0.08 | [7][8] | ||

| 6b | MDA-MB-231 (Breast) | 0.05 | [8] | |

| HeLa (Cervical) | 0.12 | [8] | ||

| A549 (Lung) | 0.15 | [8] | ||

| 6c | MDA-MB-231 (Breast) | 0.04 | [8] | |

| HeLa (Cervical) | 0.09 | [8] | ||

| A549 (Lung) | 0.11 | [8] | ||

| Naphthalene-based thiosemicarbazones | 6 | LNCaP (Prostate) | >50% death | [9] |

| 8 | LNCaP (Prostate) | Inhibitory Effect | [9] | |

| 11 | LNCaP (Prostate) | Inhibitory Effect | [9] | |

| Naphthalene-1,4-dione analogues | 44 | Cancer Cells | 6.4 | [10] |

| Naphthalene-chalcone hybrids | 2j | A549 (Lung) | 7.835 ± 0.598 | [11] |

| Naphthalene-based organoselenocyanates | 3 | MCF-7 (Breast) | Pronounced Activity | [12] |

| 5a | MCF-7 (Breast) | Pronounced Activity | [12] | |

| 5b | MCF-7 (Breast) | Pronounced Activity | [12] |

Signaling Pathways in Naphthalene Derivative-Mediated Anticancer Activity

Several signaling pathways are implicated in the anticancer effects of naphthalene derivatives. For instance, certain naphthalene-sulfonamide hybrids have been shown to modulate the IL-6/JAK2/STAT3 signaling pathway in breast cancer cells.[8] This pathway is often dysregulated in cancer, contributing to tumor proliferation and survival.[8]

Another important pathway is the Keap1-Nrf2 protein-protein interaction. Naphthalene derivatives have been developed as inhibitors of this interaction, leading to the activation of Nrf2-derived genes that can have protective effects.[13]

Experimental Protocols: Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. These insoluble crystals are then dissolved, and the resulting colored solution is quantified by measuring its absorbance, which is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[14]

-

Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of the naphthalene derivatives. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for a specified period (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[14]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[14]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[7] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Antimicrobial Applications

Naphthalene and its derivatives have been identified as a promising class of antimicrobial agents, effective against a wide range of human pathogens with minimal toxicity.[15] Several naphthalene-containing drugs, such as nafcillin, naftifine, and tolnaftate, are already in clinical use for treating microbial infections.[4][15]

Quantitative Data Summary: Antimicrobial Activity

The antimicrobial efficacy of naphthalene derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Dihydroxynaphthalene-derivative bis-QACs | 5d | P. aeruginosa C23520/21 (biofilm) | 63 (MBEC) | [3] |

| 6d | P. aeruginosa C23520/21 (biofilm) | 63 (MBEC) | [3] | |

| Naphthalene-sulfonamide hybrids | 5b | C. albicans | 10 | [16] |

| 5d | C. albicans | 10 | [16] | |

| 5j | C. albicans | 10 | [16] | |

| Naphthalene-chalcone hybrids | 2j | Antibacterial & Antifungal | Active | [11] |

MBEC: Minimum Biofilm Eradication Concentration

Mechanism of Action: Naftifine

Naftifine, an allylamine antifungal agent, exerts its effect by inhibiting the enzyme squalene 2,3-epoxidase.[17] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[17][18] The inhibition of squalene epoxidase leads to a deficiency of ergosterol and an accumulation of squalene within the fungal cell.[18][19] This disruption of the cell membrane integrity ultimately results in fungal cell death.

Experimental Protocols: Antimicrobial Activity Assessment

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20] The MBC is the lowest concentration that kills 99.9% of the initial bacterial inoculum.[21]

Procedure (Broth Microdilution Method):

-

Serial Dilution: Prepare two-fold serial dilutions of the naphthalene derivative in a 96-well microtiter plate containing a suitable broth medium.[22]

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) and add it to each well.[13]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[13]

-

MIC Determination: The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).[20]

-

MBC Determination: To determine the MBC, subculture a small aliquot from the wells showing no growth onto an agar plate that does not contain the antimicrobial agent. Incubate the agar plate overnight. The MBC is the lowest concentration from which no bacterial growth is observed on the agar plate.[21][22]

Anti-inflammatory Applications

Naphthalene derivatives have demonstrated significant anti-inflammatory properties, with some compounds showing potent activity and reduced ulcerogenic effects compared to standard drugs like phenylbutazone.[23][24] Nabumetone is a clinically used NSAID with a naphthalene core.[25]

Quantitative Data Summary: Anti-inflammatory Activity

| Derivative Class | Compound | Assay | Target/Mediator | Activity | Reference |

| Naphthol Derivatives | 2-hydroxymethyl-1-naphthol diacetate (TAC) | Whole-cell patch-clamp | L-type Ca2+ current (ICa,L) | IC50: 0.8 µM | [26] |

| 2-hydroxymethyl-1-naphthol diacetate (TAC) | Neutrophil Degranulation | Lysozyme Release | High Potency | [26] | |

| α-Amino Naphthalene Derivatives | 12 | Carrageenan-induced paw edema | Inflammation | Potent | [24] |

| 28 | Carrageenan-induced paw edema | Inflammation | Potent | [24] |

Mechanism of Action: Nabumetone

Nabumetone is a non-acidic prodrug that is rapidly metabolized in the liver to its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA).[27][28] 6-MNA is a potent inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which are involved in the synthesis of prostaglandins that mediate inflammation, pain, and fever.[25][28]

Experimental Protocols: Anti-inflammatory Activity Assessment

This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.[3][11]

Principle: Subplantar injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling).[11][29] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[29]

Procedure:

-

Animal Grouping: Divide the animals (e.g., Wistar rats) into groups: a control group, a standard drug group (e.g., diclofenac sodium), and test groups receiving different doses of the naphthalene derivative.[3][30]

-

Compound Administration: Administer the test compound or standard drug orally or via another appropriate route.[23]

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[3][23]

-

Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[3][23]

-

Calculation of Inhibition: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.[29]

Neuroprotective Applications

Naphthalene derivatives are also being investigated for their potential in treating neurodegenerative diseases, particularly Alzheimer's disease.[14][31] The mechanisms of action often involve the inhibition of acetylcholinesterase (AChE) and the modulation of amyloid-β (Aβ) peptide aggregation.[14][30]

Quantitative Data Summary: Neuroprotective Activity

| Derivative Class | Compound | Assay | Target | Activity | Reference |

| Naphthalene-based | SF1 | In vitro AChE inhibition | Acetylcholinesterase | Promising binding | [5] |

| Naphthalene monoimide | TGR63 | In vivo (APP/PS1 mice) | Amyloid burden | Significant reduction | [31] |

| Naphthalene derivative | 8 | In vivo (3xTg-AD mice) | Hippocampal β-amyloid | Decreased burden | [30] |

Experimental Protocols: Neuroprotective Activity Assessment

Principle: This colorimetric assay measures the activity of AChE by quantifying the formation of a yellow-colored product. AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), which is detected spectrophotometrically at 412 nm.[25] The rate of TNB formation is proportional to AChE activity.[25]

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCh, DTNB, and the test naphthalene derivative in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).[25]

-

Assay Reaction: In a 96-well plate, mix the AChE enzyme solution with different concentrations of the test compound and incubate.

-

Initiation of Reaction: Add DTNB and then ATCh to initiate the reaction.

-

Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

Calculation of Inhibition: Calculate the percentage of AChE inhibition for each concentration of the test compound. The IC50 value can then be determined.[25]

Various transgenic mouse models that develop AD-like pathology (e.g., amyloid plaques) are used to evaluate the efficacy of potential therapeutic agents.[19][32][33]

Procedure (General):

-

Animal Model: Use a suitable transgenic mouse model of AD (e.g., 5xFAD, APP/PS1).[32]

-

Compound Administration: Treat the mice with the naphthalene derivative over a specified period.

-

Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function, such as the Morris water maze, contextual fear conditioning, or radial arm water maze.[5][19]

-

Histopathological Analysis: After the treatment period, sacrifice the animals and perform histopathological analysis of the brain tissue to quantify amyloid plaque burden and other pathological markers.[14]

Conclusion

The naphthalene scaffold is a remarkably versatile platform in drug discovery, giving rise to derivatives with a wide array of therapeutic applications. The potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities demonstrated by various naphthalene-based compounds highlight their significant potential for the development of novel therapeutics. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide serve as a valuable resource for the rational design and evaluation of new naphthalene derivatives with improved efficacy and safety profiles. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of these compounds will be crucial in translating their preclinical promise into clinical success.

References

- 1. researchgate.net [researchgate.net]

- 2. 4.8. Gene Expression Analysis [bio-protocol.org]

- 3. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models [frontiersin.org]

- 6. Gene Expression Detection Assay for Cancer Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. revvity.com [revvity.com]

- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 12. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

- 13. academicjournals.org [academicjournals.org]

- 14. atcc.org [atcc.org]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 18. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 19. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. microbe-investigations.com [microbe-investigations.com]

- 22. emerypharma.com [emerypharma.com]

- 23. phytopharmajournal.com [phytopharmajournal.com]

- 24. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. docs.axolbio.com [docs.axolbio.com]

- 27. Western Blot Protocol | Proteintech Group [ptglab.com]

- 28. STAT3 activation assay [bio-protocol.org]

- 29. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Whole Cell Patch Clamp Protocol [protocols.io]

- 32. criver.com [criver.com]

- 33. Alzheimer’s Disease: Experimental Models and Reality - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of 6-Methyl-2-Naphthol: Synthesis, Properties, and Potential Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a thorough review of the current research on 6-methyl-2-naphthol, a key organic compound with significant potential in various scientific and industrial fields, including drug development. This document covers its chemical and physical properties, synthesis methodologies, and an overview of the biological activities of related naphthol derivatives. Detailed experimental protocols, data summaries, and pathway visualizations are included to facilitate further research and application.

Physicochemical Properties

6-Methyl-2-naphthol is an aromatic organic compound characterized by a naphthalene core substituted with a methyl and a hydroxyl group.[1] Its chemical structure imparts a combination of hydrophobic and polar characteristics, influencing its solubility and reactivity.[1] The presence of the hydroxyl group allows for hydrogen bonding, while the naphthalene ring makes it susceptible to electrophilic substitution reactions.[1]

Table 1: Physicochemical Properties of 6-Methyl-2-Naphthol

| Property | Value | Reference(s) |

| IUPAC Name | 6-methylnaphthalen-2-ol | [2] |

| CAS Number | 17579-79-2 | [3] |

| Molecular Formula | C₁₁H₁₀O | [2] |

| Molecular Weight | 158.20 g/mol | [2] |

| Appearance | Solid | [1] |

| Boiling Point | 312.0 ± 11.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| LogP | 3.17 | [3] |

| Topological Polar Surface Area | 20.2 Ų | [2] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |

Synthesis of 6-Methyl-2-Naphthol

The synthesis of 6-methyl-2-naphthol can be achieved through various organic reactions. One common approach involves the modification of related naphthalene precursors. The following diagram and protocol describe a general synthetic pathway.

Caption: General synthetic pathway for 6-methyl-2-naphthol from 2-naphthol.

Detailed Experimental Protocol: Synthesis of 6-Methoxy-2-naphthol from 2-Naphthol (a precursor to 6-methyl-2-naphthol)

This protocol is adapted from a procedure for the synthesis of 6-methoxy-2-naphthol, a key intermediate.[4]

Materials:

-

2-Naphthol

-

Concentrated Sulfuric Acid

-

Methanol

-

Magnesium turnings

-

6-Bromo-2-methoxynaphthalene

-

Tetrahydrofuran (THF), anhydrous

-

Iodine crystal

-

Trimethyl borate

-

Hydrogen peroxide (30%)

-

Sodium hydroxide

Procedure:

-

Bromination and Methylation of 2-Naphthol:

-

Brominate 1 mole of 2-naphthol. The hot solution is poured into water and filtered.

-

Mix the dry precipitate with a solution of concentrated sulfuric acid in technical methanol and heat to vigorous reflux for 4 hours.

-

Pour the hot mixture into ice and water, and remove the solids by filtration. The resulting 6-bromo-2-methoxynaphthalene can be purified by distillation.[4]

-

-

Formation of the Grignard Reagent:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, place 1.1 mole of magnesium turnings.

-

Add 200 ml of anhydrous THF, a few lumps of 6-bromo-2-methoxynaphthalene, and a small crystal of iodine.

-

Heat the mixture to reflux until the boiling becomes spontaneous.

-

Add an additional 600 ml of THF and the remainder of the 1 mole of 6-bromo-2-methoxynaphthalene to maintain a vigorous reflux.[4]

-

-

Oxidation and Hydrolysis to 6-Methoxy-2-naphthol:

-

Cool the Grignard reagent to 0-5°C and slowly add a solution of 1 mole of trimethyl borate in 200 ml of THF while maintaining the temperature below 10°C.

-

Stir the mixture at room temperature for 2 hours.

-

Cool the mixture again to 0-5°C and add 1.1 moles of 30% hydrogen peroxide dropwise.

-

Stir the resulting mixture for 1 hour at room temperature, then heat to reflux for 1 hour to ensure complete hydrolysis.

-

Acidify the cooled mixture with dilute sulfuric acid and extract with ether.

-

Wash the ether extract with a ferrous sulfate solution, then with water, and finally extract with a 10% sodium hydroxide solution.

-

Acidify the alkaline extract to precipitate the crude 6-methoxy-2-naphthol. The product can be purified by recrystallization from ethanol.[4]

-

Biological and Pharmacological Potential

While research directly on 6-methyl-2-naphthol is somewhat limited, the broader class of naphthol and naphthoquinone derivatives has been extensively studied for various biological activities. These compounds are recognized for their anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer properties.[5][6][7][8]

Anticancer Activity

Naphthol derivatives have shown promise as anticancer agents. For instance, aminobenzylnaphthols synthesized via the Betti reaction have demonstrated cytotoxic activity against pancreatic (BxPC-3) and colon (HT-29) cancer cell lines, with IC₅₀ values in the micromolar range.[9][10] Some naphthalene-substituted triazole spirodienones have shown potent antiproliferative activity against breast cancer (MDA-MB-231), cervical cancer (HeLa), and lung cancer (A549) cell lines, with IC₅₀ values as low as 0.03 µM.[5] The proposed mechanisms for the anticancer effects of related naphthoquinones include the inhibition of topoisomerase, redox cycling, and the generation of free radicals.[8]

Table 2: Anticancer Activity of Selected Naphthol Derivatives

| Compound Class | Cell Line(s) | Activity (IC₅₀/GI₅₀) | Reference(s) |

| Aminobenzylnaphthols | BxPC-3, HT-29 | 11.55 - 111.5 µM | [9] |

| Thiophene-containing aminobenzylnaphthols | A549, PC-3, MCF-7, HEPG2 | GI₅₀ ~10 µg/mL | [9][10] |

| Naphthalene-substituted triazole spirodienones | MDA-MB-231, HeLa, A549 | 0.03 - 2.00 µM | [5] |

| Juglone (a naphthoquinone) derivatives | MDA-MB-231, RPMI8226 | IC₅₀ 0.57 - 7.27 µM | [8] |

Antimicrobial Activity

Naphthol derivatives have also been investigated for their antimicrobial properties. For example, certain 1-aminoalkyl-2-naphthol derivatives have shown potent antibacterial activity against multidrug-resistant (MDR) strains of Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 10 µg/mL.[11][12] Some derivatives have also demonstrated antifungal activity against Penicillium notatum and P. funiculosum, outperforming the standard drug griseofulvin.[12] A proposed mechanism for the antimicrobial action of some derivatives is the inhibition of essential enzymes like DNA gyrase and lanosterol 14α-demethylase.[11]

Table 3: Antimicrobial Activity of Selected Naphthol Derivatives